molecular formula C21H22ClN5O3S B11235611 3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide

3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11235611
M. Wt: 459.9 g/mol
InChI Key: YSYMWTPPOQASSI-UHFFFAOYSA-N
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Description

3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a morpholinopyrimidine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under reflux conditions to form 4-methyl-6-morpholinopyrimidine.

    Amination Reaction: The next step involves the introduction of the amino group to the phenyl ring. This is achieved by reacting 4-methyl-6-morpholinopyrimidine with 4-aminophenylsulfonamide in the presence of a suitable catalyst.

    Chlorination: The final step involves the chlorination of the benzenesulfonamide moiety using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are typically employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.

    Oxidation and Reduction: Products include sulfoxides, sulfones, amines, and alcohols.

    Coupling Reactions: Products include biaryl compounds and other coupled aromatic systems.

Scientific Research Applications

3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholinopyrimidine moiety and the benzenesulfonamide group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22ClN5O3S

Molecular Weight

459.9 g/mol

IUPAC Name

3-chloro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H22ClN5O3S/c1-15-13-20(27-9-11-30-12-10-27)25-21(23-15)24-17-5-7-18(8-6-17)26-31(28,29)19-4-2-3-16(22)14-19/h2-8,13-14,26H,9-12H2,1H3,(H,23,24,25)

InChI Key

YSYMWTPPOQASSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N4CCOCC4

Origin of Product

United States

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